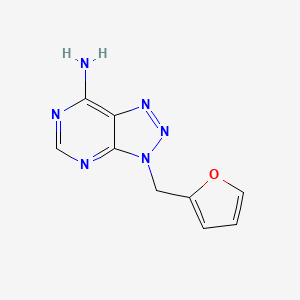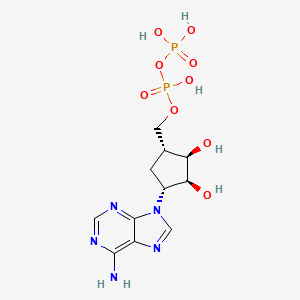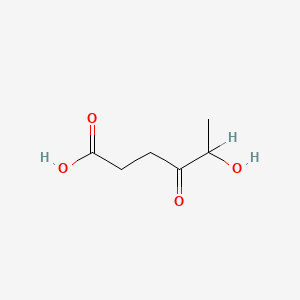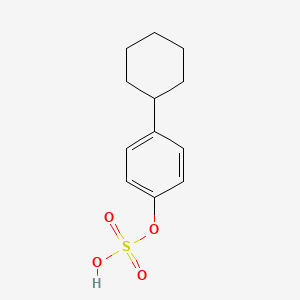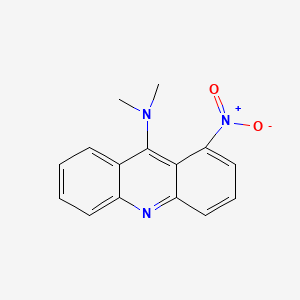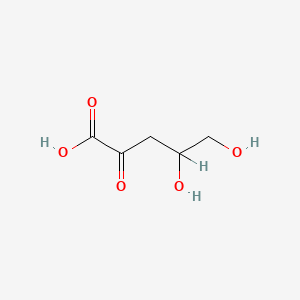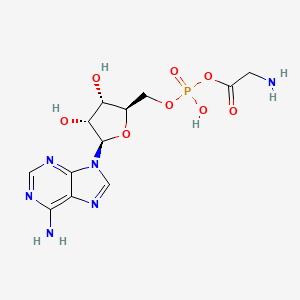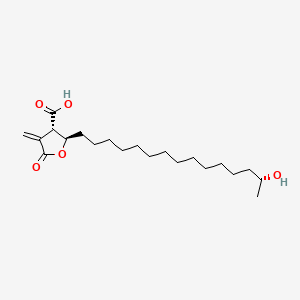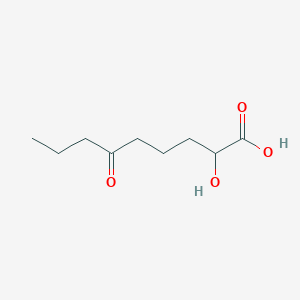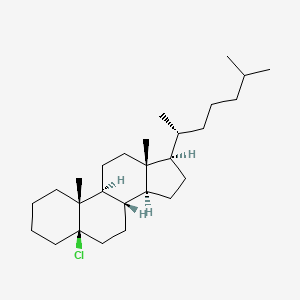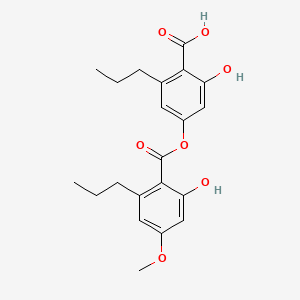
Divaricatic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Divaricatic acid is a carbonyl compound.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Divaricatic acid, isolated from the lichen Evernia mesomorpha, demonstrates effective antimicrobial properties. It exhibits significant activity against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus epidermidis, and Enterococcus faecium. Notably, it shows higher efficacy than vancomycin against certain strains and is active against Methicillin-Resistant Staphylococcus aureus (MRSA) and Candida albicans (Oh et al., 2018).
Antiparasitic and Environmental Safety
Divaricatic acid has shown promising results in combating Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. It exhibits high toxicity against both adult snails and embryos of Biomphalaria glabrata, an intermediate host of the parasite. Additionally, it is non-toxic to Artemia salina, indicating a favorable environmental safety profile (Silva et al., 2018a); (Silva et al., 2018b).
Schistosomicidal Effect
Divaricatic acid displays a schistosomicidal effect on adult worms of Schistosoma mansoni. It induces significant changes in motility and causes death and ultrastructural damage to the worms, while being non-toxic to human peripheral blood mononuclear cells (Silva et al., 2021).
Insecticidal Activity
The ether extract from the lichen Ramalina complanata, containing divaricatic acid, shows insecticidal activity against Sitophilus zeamais, a type of maize weevil. It induces mortality and deters feeding, highlighting its potential as a natural insecticide (da Silva et al., 2021).
Cytotoxicity Against Melanoma Cells
Divaricatic acid is one of several phenolic compounds from lichens showing cytotoxic activity against melanoma cells. It demonstrates significant growth inhibitory concentration values, indicating potential use in cancer research (Brandão et al., 2013).
UV Radiation Response in Lichens
Divaricatic acid plays a role in the response of arctic-alpine lichens to ultraviolet radiation. It has been observed in lichens like Ophioparma ventosa, suggesting its significance in UV-screening properties (Bjerke et al., 2002).
Chemotaxonomy in Lichen Species
Divaricatic acid is significant in the taxonomic study of lichen species like Lepraria in North America. Its presence aids in differentiating species and understanding their chemistry and ecology (Lendemer, 2011).
Propiedades
Número CAS |
491-62-3 |
|---|---|
Nombre del producto |
Divaricatic acid |
Fórmula molecular |
C21H24O7 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-propylbenzoic acid |
InChI |
InChI=1S/C21H24O7/c1-4-6-12-9-15(11-16(22)18(12)20(24)25)28-21(26)19-13(7-5-2)8-14(27-3)10-17(19)23/h8-11,22-23H,4-7H2,1-3H3,(H,24,25) |
Clave InChI |
FSRDIJIAQPSMMR-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
SMILES canónico |
CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Otros números CAS |
491-62-3 |
Sinónimos |
2-hydroxy-4-((2-hydroxy-4-methoxy-6-propylbenzoyl)oxy)-6-propylbenzoic acid divaricatic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(1R,2R,3R,5S)-2-[(3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1205371.png)
